

An In-depth Technical Guide to 2,7-Dideacetoxytaxinine J and Related Taxoids

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Compound of Interest

Compound Name: 2,7-Dideacetoxytaxinine J

Cat. No.: B564259

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activity and experimental protocols for **2,7-Dideacetoxytaxinine J**. This guide presents the available information on this compound and provides a detailed review of the closely related and more extensively studied taxoid, 2-deacetoxytaxinine J, and other relevant taxoids to infer potential properties and mechanisms of action.

Introduction to 2,7-Dideacetoxytaxinine J and Related Taxoids

2,7-Dideacetoxytaxinine J is a diterpenoid natural product belonging to the taxane family. Taxanes are a class of compounds originally isolated from plants of the *Taxus* genus, commonly known as yew trees. This family of molecules, most notably paclitaxel (Taxol®) and docetaxel (Taxotere®), has garnered significant attention in the field of oncology for their potent anticancer properties.

While the biological activities of many taxoids are well-documented, **2,7-Dideacetoxytaxinine J** remains a less-studied member of this family. It has been isolated from the heartwood of *Taxus cuspidata*[1]. Its chemical structure is closely related to other taxoids that have shown significant biological activities, including the modulation of multidrug resistance in cancer cells. This guide will summarize the known information on **2,7-Dideacetoxytaxinine J** and delve into

the richer dataset of related taxoids to provide a comprehensive overview for research and development purposes.

Chemical Profile of 2,7-Dideacetoxytaxinine J

The fundamental chemical information for **2,7-Dideacetoxytaxinine J** is summarized in the table below.

Property	Value	Reference
Molecular Formula	C35H44O8	[2]
Molecular Weight	592.72 g/mol	[1][3]
CAS Number	115810-14-5	[1][3]
IUPAC Name	[(1R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetoxy-8,12,15,15-tetramethyl-4-methylene-5-tricyclo[9.3.1.0 [^] {3,8}}pentadec-11-enyl] (E)-3-phenylprop-2-enoate	[2]
Canonical SMILES	<chem>C=C1--INVALID-LINK--CC[C@]2(C)[C@@H]1C[C@@H]1C--INVALID-LINK--C(C)=C(--INVALID-LINK--[C@@H]2OC(C)=O)C1(C)C</chem>	[2]
Natural Source	Heartwood of <i>Taxus cuspidata</i>	[1]

Biological Activity of Related Taxoids: Overcoming Multidrug Resistance

While specific quantitative data for the biological activity of **2,7-Dideacetoxytaxinine J** are not readily available in peer-reviewed literature, extensive research on structurally similar taxoids, particularly 2-deacetoxytaxinine J, has revealed their significant potential in reversing multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in cancer chemotherapy and is

often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.

Several "non-natural" natural taxanes, which are structurally related to taxuspine X, have been synthesized and evaluated as P-glycoprotein inhibitors[4]. One of these compounds demonstrated very efficient P-gp inhibition with an IC₅₀ of 7.2×10^{-6} M[4]. The mechanism of P-gp inhibition by taxoids is thought to involve competition with anticancer drugs for the substrate-binding domain and/or interference with ATP binding and hydrolysis at the nucleotide-binding domain[5].

The following table summarizes the reported biological activities of taxoids structurally related to **2,7-Dideacetoxytaxinine J**.

Compound	Activity	Cell Line	IC ₅₀ / Effective Concentration	Reference
Simplified Taxane (Compound 6)	P-glycoprotein Inhibition	Not specified	7.2 μ M	[4]
Orally active paclitaxel analog IDN-5109	Overcomes P-gp-mediated drug resistance	Human MDA435/LCC6m dr1 breast carcinoma	Not specified	[6]
Quinine Homodimer Q2	Reverses P-gp-mediated paclitaxel resistance	MCF-7/DX1	~1.7 μ M (for rhodamine 123 efflux inhibition)	[7]

Experimental Protocols for Related Taxoids

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of **2,7-Dideacetoxytaxinine J** are not available. However, protocols for the isolation of taxoids from *Taxus* species and for assessing MDR reversal activity are well-established and can be adapted for the study of this compound.

Isolation of Taxoids from *Taxus cuspidata*

A general procedure for the extraction and isolation of taxoids from *Taxus cuspidata* involves the following steps:

- **Extraction:** The dried and powdered plant material (e.g., heartwood, stems) is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.
- **Partitioning:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- **Chromatography:** The fractions are subjected to a series of chromatographic separations.
 - **Column Chromatography:** Initial separation is often performed on silica gel or Sephadex LH-20 columns.
 - **High-Performance Liquid Chromatography (HPLC):** Further purification is achieved using normal-phase or reversed-phase HPLC.
- **Structure Elucidation:** The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

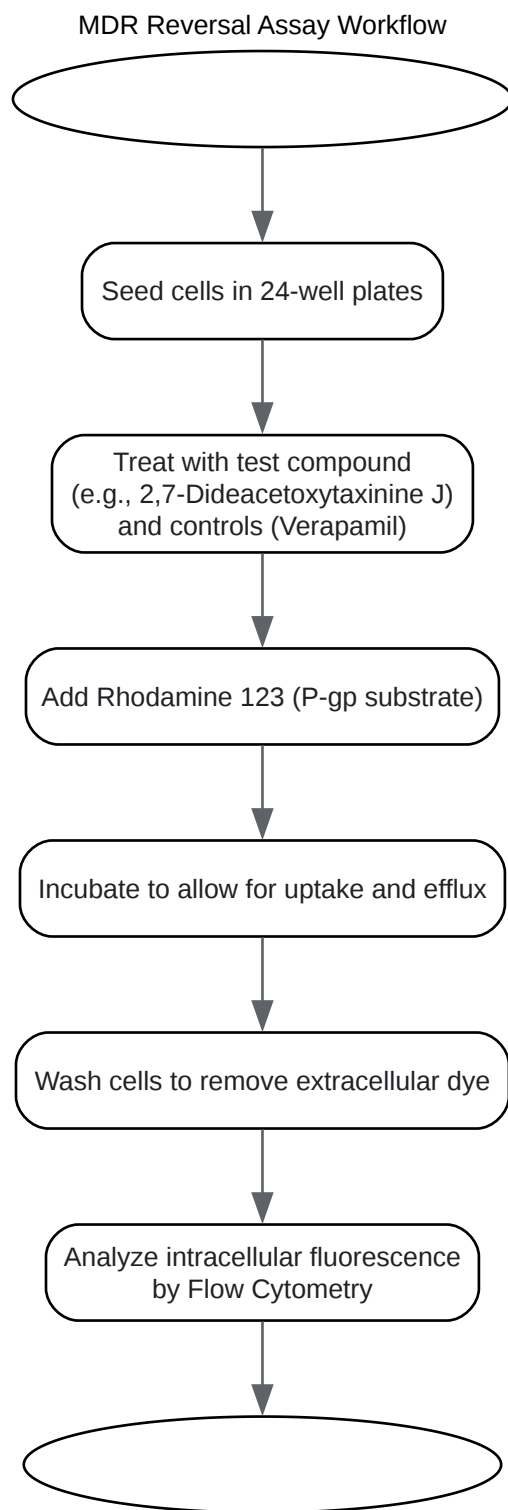
Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)

This assay is commonly used to screen for P-glycoprotein inhibitors.

- **Cell Culture:** A P-gp-overexpressing cancer cell line (e.g., Colo 320) and its parental sensitive cell line are cultured in an appropriate medium.
- **Cell Treatment:** Cells are seeded in 24-well plates and incubated overnight. The cells are then treated with the test compound (e.g., a taxoid) at a non-toxic concentration. A known P-gp inhibitor like verapamil is used as a positive control.

- **Rhodamine 123 Accumulation:** After a short incubation with the test compound, the fluorescent P-gp substrate rhodamine 123 is added to the cells.
- **Flow Cytometry Analysis:** Following another incubation period, the cells are washed, and the intracellular fluorescence of rhodamine 123 is measured by flow cytometry. An increase in fluorescence in the treated cells compared to the untreated control indicates inhibition of P-gp-mediated efflux.

The following diagram illustrates the general workflow for an MDR reversal assay.



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MDR Reversal Assay Workflow

Signaling Pathways Modulated by Taxoids

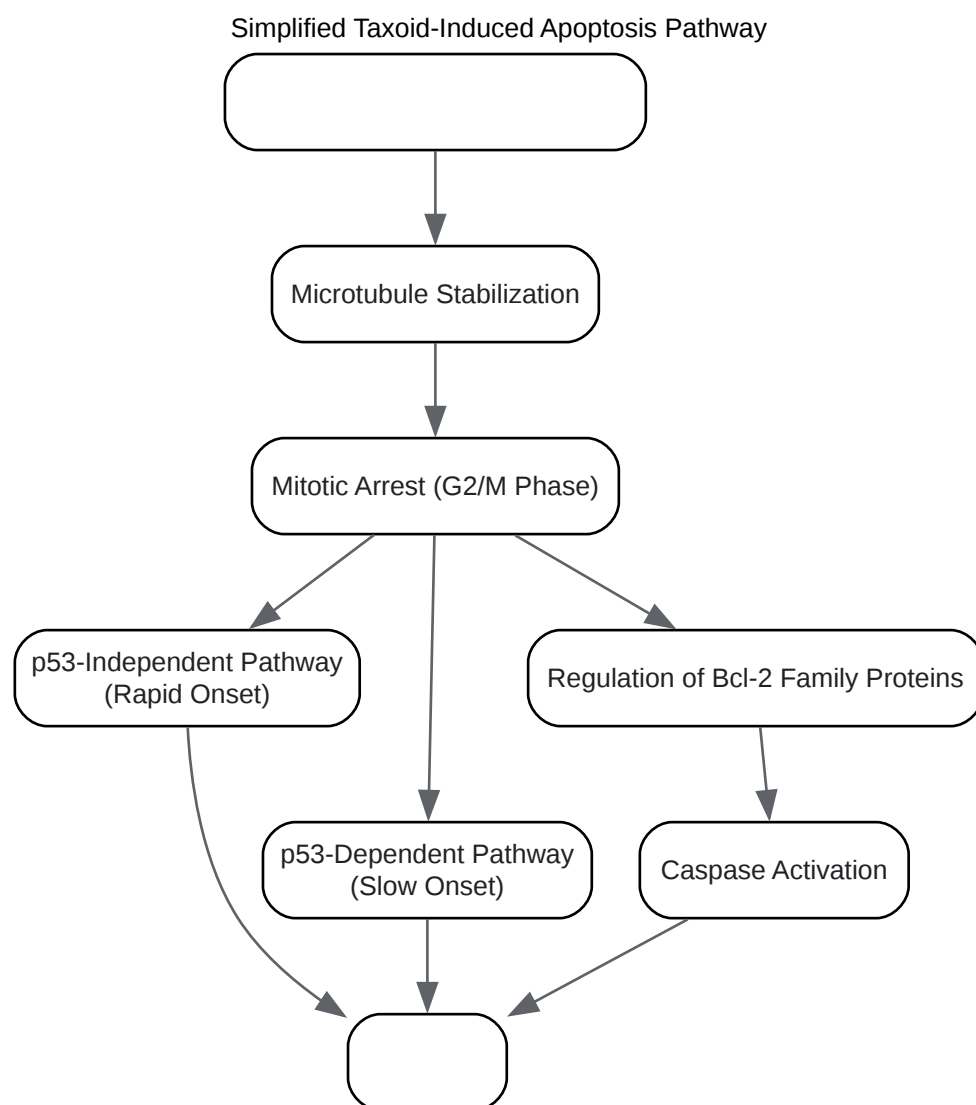
Taxoids exert their anticancer effects primarily by targeting microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. By stabilizing microtubules, taxoids disrupt the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).

The signaling pathways leading to apoptosis upon taxane treatment are complex and can be both p53-dependent and p53-independent[8][9].

- p53-Independent Pathway: Arrest in prophase can trigger a rapid onset of apoptosis that does not require the tumor suppressor protein p53[8][9].
- p53-Dependent Pathway: Cells that manage to progress through an aberrant mitosis can arrest in the subsequent G1 phase, leading to a slower apoptotic process that is dependent on p53[8][9].

Taxanes can also influence the activity of various protein kinases and the expression of cell cycle regulatory proteins and members of the Bcl-2 family, which are key regulators of apoptosis[10].

The following diagram depicts a simplified overview of the signaling pathways affected by taxoids.



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Simplified Taxoid-Induced Apoptosis Pathway

Conclusion and Future Directions

2,7-Dideacetoxytaxinine J is a naturally occurring taxoid with a defined chemical structure but limited characterization of its biological activities. Based on the extensive research on structurally similar taxoids, it is plausible that **2,7-Dideacetoxytaxinine J** may also possess biological activities, particularly in the context of overcoming multidrug resistance in cancer.

Future research should focus on:

- Isolation and/or Synthesis: Developing efficient methods for the isolation of **2,7-Dideacetoxytaxinine J** from its natural source or establishing a synthetic route to obtain sufficient quantities for biological evaluation.
- Biological Screening: Systematically screening **2,7-Dideacetoxytaxinine J** for its cytotoxic effects against a panel of cancer cell lines and for its ability to reverse multidrug resistance.
- Mechanism of Action Studies: If promising activity is identified, further studies should be conducted to elucidate its precise mechanism of action, including its interaction with P-glycoprotein and its effects on intracellular signaling pathways.

A thorough investigation of **2,7-Dideacetoxytaxinine J** and other understudied taxoids could lead to the discovery of new therapeutic agents or adjuvants for cancer therapy.

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References

1. 2,7-Dideacetoxytaxinine J | CAS:115810-14-5 | Manufacturer ChemFaces [chemfaces.com]
2. CNP0094689.1 - COCONUT [coconut.naturalproducts.net]
3. biorbyt.com [biorbyt.com]
4. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
5. researchgate.net [researchgate.net]
6. Effects of orally active taxanes on P-glycoprotein modulation and colon and breast carcinoma drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
7. Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers - PMC [pmc.ncbi.nlm.nih.gov]
8. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]
- 10. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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